molecular formula C27H18Br2Cl2N2O2 B11546584 2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)

2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol)

Cat. No. B11546584
M. Wt: 633.2 g/mol
InChI Key: SOKYWLOUQVHLKF-UHFFFAOYSA-N
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Description

2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol) is a complex organic compound characterized by its unique structure, which includes multiple benzene rings, bromine, and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol) typically involves multi-step organic reactions. One common method includes the condensation of benzene derivatives with appropriate nitrile and halogenated phenol compounds under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.

    Substitution: Halogen substituents in the compound can be replaced through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various phenol derivatives.

Scientific Research Applications

2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-fluorophenol)
  • **2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-chloro-6-bromophenol)
  • **2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-iodo-6-chlorophenol)

Uniqueness

The uniqueness of 2,2’-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromo-6-chlorophenol) lies in its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

properties

Molecular Formula

C27H18Br2Cl2N2O2

Molecular Weight

633.2 g/mol

IUPAC Name

4-bromo-2-[[4-[[4-[(5-bromo-3-chloro-2-hydroxyphenyl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]-6-chlorophenol

InChI

InChI=1S/C27H18Br2Cl2N2O2/c28-20-10-18(26(34)24(30)12-20)14-32-22-5-1-16(2-6-22)9-17-3-7-23(8-4-17)33-15-19-11-21(29)13-25(31)27(19)35/h1-8,10-15,34-35H,9H2

InChI Key

SOKYWLOUQVHLKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Cl)O)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

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